Hyposin-HA4
Description
Hyposin-HA4 (hypothetical structure inferred from evidence) is a brominated aromatic compound with the molecular formula C₆H₄BrNO₂ (CAS 30766-03-1) . Its synthesis involves coupling reactions using HATU and DMF under mild conditions (20°C, 0.5 hours) . Key properties include high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS) drug development.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FRPALIVRTKGTRL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Hyposin-HA4 is compared to two structurally and functionally related compounds: 4-Bromo-5-methylpyridinecarboxylic acid (CAS 30766-03-1 analog) and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) . A third compound, 2-oxo-1-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carbaldehyde (CAS 36404-89-4), is included for functional comparison .
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Differences :
- This compound contains an amide group, enhancing hydrogen-bonding capacity compared to the carboxylic acid group in 4-bromo-5-methylpyridinecarboxylic acid .
- The boronic acid group in CAS 1046861-20-4 enables Suzuki-Miyaura cross-coupling reactions, absent in this compound .
Bioavailability and Solubility :
- This compound has superior BBB permeability compared to the boronic acid derivative, which is critical for CNS-targeted drugs .
- The dihydropyridine derivative (CAS 36404-89-4) shows exceptional solubility (13.7 mg/mL) due to its aldehyde and trifluoromethoxy groups, but lower GI absorption .
Synthetic Complexity :
- This compound is synthesized in 0.5 hours under mild conditions, whereas the boronic acid derivative requires palladium catalysis and 1.3 hours at 75°C .
The dihydropyridine derivative carries a toxicity warning due to reactive aldehyde groups .
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